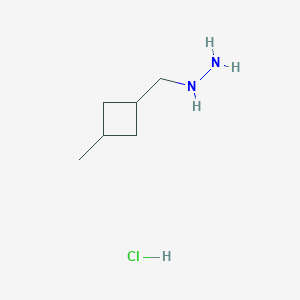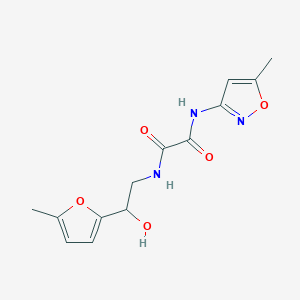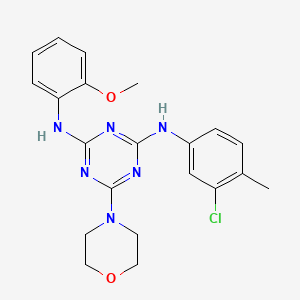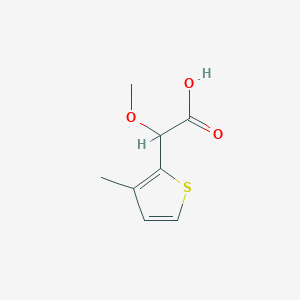
((3-Methylcyclobutyl)methyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3-Methylcyclobutyl)methyl)hydrazine hydrochloride is a chemical compound with the CAS Number: 2138103-93-0 . It has a molecular weight of 150.65 . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually available in powder form .
Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 150.65 . It is stored at a temperature of 4 degrees Celsius .
Applications De Recherche Scientifique
Antitumor Applications
Rational Design and Synthesis for Antitumor Properties : The synthesis of tropane-based compounds involving reactions with aryl hydrazines has demonstrated promising antitumor properties. These compounds were shown to possess higher potency than doxorubicin against certain human tumor carcinoma cell lines, highlighting the importance of hydrazine derivatives in developing new antitumor agents (Ismail et al., 2016).
Novel Heterocyclic Compounds with Antitumor Activity : The synthesis of hydrazide-hydrazone derivatives and their utilization in creating new heterocyclic compounds have shown significant antitumor effects against various cancer cell lines, indicating the role of hydrazine derivatives in cancer research (Mohareb, Fleita, & Sakka, 2010).
Antimicrobial Applications
Synthesis of Macrocyclic Polyamides as Antimicrobial Agents : Research into macrocyclic imides and Schiff-bases, starting from reactions with hydrazine hydrate, has led to the discovery of new compounds with good antimicrobial activities, comparable to standard drugs like ampicillin and ketaconazole (El-Salam et al., 2012).
Synthesis of New Heterocyclic Compounds for Antibacterial Evaluation : The creation of novel heterocyclic compounds containing a sulfonamido moiety has resulted in new antibacterial agents, highlighting the versatility of hydrazine derivatives in synthesizing potentially therapeutic agents (Azab, Youssef, & El-Bordany, 2013).
Chemical Synthesis and Characterization
New Aryl Cyclobutyl Ketoethyl Methacrylate Monomers : Research involving the synthesis of methacrylate monomers and their polymers, using hydrazine derivatives, provides insights into the development of materials with potential applications in various industrial domains (Erol et al., 2001).
Hydrazine-Selective Fluorescent Probes : The development of fluorescent probes for the detection of hydrazine showcases the application of hydrazine derivatives in environmental monitoring and safety, offering a method to detect and measure the presence of hydrazine with high selectivity and sensitivity (Jung et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The associated precautionary statements include recommendations for handling and storage, as well as first aid measures .
Propriétés
IUPAC Name |
(3-methylcyclobutyl)methylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c1-5-2-6(3-5)4-8-7;/h5-6,8H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOVEDHMZPDNGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)CNN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-(4-acetamidophenyl)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2813764.png)

![(3aS,6aS)-3-amino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione](/img/structure/B2813767.png)






methyl}phenol](/img/structure/B2813777.png)
![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine](/img/structure/B2813781.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2813786.png)